Product packaging for 3-(Furan-2-yl)morpholine(Cat. No.:CAS No. 1017481-25-2)

3-(Furan-2-yl)morpholine

Cat. No.: B3374225
CAS No.: 1017481-25-2
M. Wt: 153.18 g/mol
InChI Key: ZWKYZQSUEWJTLX-UHFFFAOYSA-N
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Description

Contextual Significance of Morpholine (B109124) and Furan (B31954) Heterocycles in Contemporary Chemical Biology and Organic Synthesis

Heterocyclic compounds are fundamental to the fields of chemical biology and organic synthesis, forming the structural basis of countless natural products, pharmaceuticals, and functional materials. The morpholine and furan rings, in particular, are two of the most important and frequently utilized heterocyclic motifs.

Morpholine: This six-membered saturated heterocycle, containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov Its prevalence in approved drugs and bioactive molecules stems from its favorable physicochemical, metabolic, and biological properties. nih.govsci-hub.se The inclusion of a morpholine ring in a molecule can enhance critical drug-like characteristics such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govbiosynce.com For example, the morpholine moiety in the antibiotic Linezolid is crucial for its binding to the bacterial ribosome, while in the anticancer drug Gefitinib, it extends the plasma half-life. sci-hub.sebiosynce.com Its synthetic accessibility makes it a versatile building block for chemists seeking to optimize lead compounds. nih.govsci-hub.se

Furan: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. britannica.com It is a common structural unit in a wide range of natural products, including sugars like ribose and fructose, and serves as a versatile precursor in organic synthesis. britannica.comresearchgate.net The chemical reactivity of the furan ring, particularly its ability to participate in Diels-Alder reactions, allows for the construction of complex molecular architectures, including substituted aromatic compounds. acs.org Furan derivatives have found applications as pharmaceuticals, such as the anti-ulcer drug Ranitidine and the antiviral Remdesivir. mdpi.com Furthermore, the availability of furan-containing platform chemicals like furfural (B47365), derived from biomass, positions furan chemistry as a key area in sustainable synthesis. mdpi.com

The distinct properties of these two heterocycles are summarized below.

HeterocycleKey Structural FeatureSignificance in Chemical Research
Morpholine Six-membered saturated ring with oxygen and nitrogenImproves solubility, metabolic stability, and pharmacokinetics; considered a privileged structure in medicinal chemistry. nih.govnih.govbiosynce.com
Furan Five-membered aromatic ring with oxygenVersatile building block in organic synthesis (e.g., Diels-Alder reactions); core of many natural products and pharmaceuticals. britannica.comresearchgate.netacs.org

Rationale for Focused Academic Inquiry into 3-(Furan-2-yl)morpholine as a Core Structure

The rationale for investigating this compound lies in the strategic combination of the furan and morpholine scaffolds. The fusion of these two pharmacologically significant rings into a single, relatively simple molecule creates a core structure with considerable potential for the development of novel chemical entities. ontosight.aiontosight.ai

Academic inquiry is driven by the hypothesis that the unique three-dimensional arrangement of the furan ring relative to the morpholine ring can lead to specific interactions with biological targets. The morpholine ring provides a robust anchor with favorable drug-like properties, while the furan ring offers a site for versatile chemical modification and potential electronic interactions. biosynce.comresearchgate.net Researchers are interested in using this compound as a foundational building block to generate libraries of more complex derivatives for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer and infectious diseases. ontosight.aiamericanelements.comrsc.org Studies on analogous structures, such as amides and other derivatives containing the furan-morpholine linkage, indicate that this scaffold is a promising starting point for discovering compounds with interesting pharmacological profiles. ontosight.aiontosight.ai

Current Research Gaps and Motivations for Further Investigation of this compound

Despite the clear rationale for its study, research specifically focused on the parent compound this compound is not extensive. The existing literature tends to concentrate on more complex derivatives, leaving several gaps in the fundamental understanding of the core scaffold. researchgate.netpensoft.net

Identified Research Gaps:

Biological Characterization: The intrinsic biological activity of the unsubstituted this compound scaffold is largely uncharacterized. While its derivatives have been explored for various therapeutic applications, the baseline activity of the parent molecule remains a significant unknown. ontosight.aipensoft.net

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic SAR studies on the this compound core. A thorough investigation involving the synthesis and evaluation of a series of analogs with modifications at different positions on both the furan and morpholine rings is needed to delineate the structural requirements for biological activity. nih.gov

Optimized Synthesis: While syntheses for various derivatives have been reported, further research is required to develop highly efficient, scalable, and sustainable synthetic routes to the this compound core itself. mdpi.compensoft.net

Physicochemical and Toxicological Profiling: Comprehensive data on the physicochemical properties and a full toxicological assessment of this compound are not readily available. openaccesspub.org This information is critical for any future development of this scaffold for practical applications.

The motivation for addressing these gaps is strong. A deeper understanding of the fundamental chemistry and biology of this compound could unlock its full potential as a versatile scaffold in drug discovery and materials science. Elucidating its SAR could guide the rational design of more potent and selective agents, while improved synthetic methods would facilitate broader access to this promising chemical entity for the research community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B3374225 3-(Furan-2-yl)morpholine CAS No. 1017481-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYZQSUEWJTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Furan 2 Yl Morpholine and Its Analogs

Classical and Established Synthetic Routes to Morpholine (B109124) Derivatives

Traditional methods for constructing the morpholine scaffold have been well-documented and typically rely on cyclization reactions of open-chain precursors.

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is classically achieved through the cyclization of bifunctional precursors. A prevalent method involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, treatment of a β-amino alcohol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis under basic conditions, yields a morpholin-3-one, which can be subsequently reduced to the corresponding morpholine. researchgate.netresearchgate.net

Another established approach is the acid-catalyzed cyclization and dehydration of diethanolamine. Reductive amination of dicarbonyl compounds with amino alcohols also serves as a reliable route to substituted morpholines. Furthermore, intramolecular hydroalkoxylation or hydrothioalkoxylation of nitrogen-tethered alkenes and alcohols/thiols, often mediated by reagents like boron trifluoride etherate, can produce morpholines and related 1,4-heterocycles. researchgate.net The cyclization of N-propargylamino epoxides with alcohols, catalyzed by gold(I), represents a sequential ring-opening and 6-exo-cycloisomerization process to furnish substituted morpholines. ijcce.ac.ir

A summary of classical cyclization strategies is presented below:

Starting Material TypeKey Reagents/ConditionsProduct Type
β-amino alcohol1. Chloroacetyl chloride, NaOH2. aq. KOHMorpholin-3-one
DiethanolamineStrong acid (e.g., H₂SO₄)Morpholine
N-propargylamino epoxidesGold(I) catalyst, AlcoholSubstituted morpholines
Nitrogen-tethered alkenolsBoron trifluoride etherateMorpholines

Introduction of Furan-2-yl Moiety

Attaching the furan-2-yl substituent can be accomplished either before or after the formation of the morpholine ring. A common strategy involves using furfural (B47365) (furan-2-carbaldehyde) as a starting material. For example, the reaction of homophthalic anhydride (B1165640) with N-(furan-2-yl-methylidene)-benzylamine can produce 2-benzyl-3-(furan-2-yl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinoline carboxylic acid, which contains the core furan-substituted heterocyclic structure. nih.gov

Another approach is the direct arylation of a pre-formed morpholine derivative, although this is less common for the C-3 position due to the challenges of selective C-H activation at that site. A more frequent method involves the coupling of a morpholine precursor with a furan-containing building block. For instance, 4-(5-aryl-2-furoyl)morpholines have been synthesized by reacting the corresponding 5-aryl-furan-2-acyl chlorides with morpholine. pensoft.netresearchgate.net Similarly, the Mannich reaction of maleimide, furfuraldehyde, and morpholine provides a route to 1-[(4,5-dihydro-furan-2-yl)-morpholin-4-yl-methyl]-pyrrole-2,5-dione. researchgate.net

Novel and Innovative Synthetic Strategies for 3-(Furan-2-yl)morpholine

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for constructing this compound, with a focus on controlling stereochemistry and improving reaction efficiency.

Stereoselective Synthesis Approaches

The C-3 position of this compound is a stereocenter, making enantioselective and diastereoselective synthesis a critical area of research. One novel approach involves the regioselective ring-opening of an N-activated aziridine (B145994) with an organocuprate, followed by a ring annulation reaction to form the morpholine structure. scribd.com This method allows for the synthesis of enantiopure 3-substituted morpholines.

Diastereoselective methods have also been developed, such as the reaction between homophthalic anhydride and imines derived from furfural. The choice of solvent can completely control the diastereoselectivity; for example, using pyridine (B92270) as the solvent can lead exclusively to the trans-isomer of the resulting tetrahydroisoquinolinone. nih.gov Other strategies include the palladium-catalyzed hydroamination of aminoalkenes, which can yield morpholines as a single diastereomer in excellent yield. researchgate.net Furthermore, starting from chiral precursors like L-phenylalanine, β-hydroxy N-allylsulfonamides can be synthesized and then cyclized to form morpholine derivatives with high diastereoselectivity. nih.gov

Catalytic Methodologies in its Construction

Catalysis plays a pivotal role in modern synthetic strategies, offering milder reaction conditions and improved selectivity. Copper-catalyzed reactions are particularly notable. For instance, a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine, yielding 2-aminomethyl morpholines with high diastereoselectivity. nih.gov A bimetallic Cu-Ni catalyst has been used for the multicomponent coupling reaction to produce propargylamines, such as 4-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)morpholine, under solvent-free conditions. rsc.org

Palladium catalysis is also significant, particularly in hydroamination reactions for the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. researchgate.net Gold catalysts have been employed in the cyclization of N-propargylamino epoxides ijcce.ac.ir and in post-Ugi dearomative spirocyclization/1,6-addition cascades. nu.edu.kz Mercury(II) salts have also been shown to catalyze the intermolecular cyclization of alkynyl-carboxylic acids to produce six-membered morpholine-type rings. beilstein-journals.org

A summary of catalytic approaches is provided below:

Catalyst TypeReaction TypePrecursorsProduct Feature
Copper(II)Oxyaminationβ-hydroxy N-allylsulfonamideHigh diastereoselectivity
Copper-NickelMulticomponent CouplingAldehyde, Alkyne, AminePropargylamines
Palladium(II)HydroaminationAminoalkenesHigh stereoselectivity
Gold(I)CycloisomerizationN-propargylamino epoxidesSubstituted morpholines
Mercury(II)Intermolecular CyclizationAlkynyl-carboxylic acidsRacemic morpholine rings

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com The synthesis of various morpholine derivatives has benefited from this technology. For example, the synthesis of morpholine-based chalcones and Schiff bases has been dramatically expedited, with reaction times reduced from hours to minutes. mdpi.comijapbc.comresearchgate.net Microwave-assisted one-pot reactions using solid bases like MgO have also been developed for the synthesis of complex morpholine-containing thiazol-4(5H)-one derivatives in an environmentally friendly manner. researchgate.net This technique has been successfully applied to the synthesis of various 1,2,4-triazole (B32235) derivatives bearing a morpholinomethyl group, optimizing reaction conditions to be more technologically efficient and increase product yields. dergipark.org.tr

Green Chemistry Principles in Synthesis

The synthesis of morpholine and furan-containing compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and improved energy efficiency. Researchers are actively developing sustainable and efficient synthetic routes for carbohydrate-derived furanic platforms like furfural and hydroxymethylfurfural, which are considered top-tier biomass-derived platform chemicals. chim.it

One notable green approach involves the use of novel ionic liquids. For instance, a morpholine-based ionic liquid, [NBMMorph]⁺Br⁻, has been synthesized and utilized as an efficient and recyclable catalyst for the preparation of 1,2,4-triazolidine-3-thiones from various aldehydes, including furfuraldehyde. lidsen.com This method aligns with green chemistry principles by using a catalyst that can be easily separated and reused, minimizing waste. lidsen.com The reaction proceeds smoothly at room temperature, offering high yields of the desired products. lidsen.com

Solvent-free mechanochemical methods also present a significant advancement in green synthesis. For example, a mechanochemical approach for synthesizing a derivative, (E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide, demonstrates substantial environmental benefits over traditional solvent-based methods. This is highlighted by the comparative metrics in the table below.

MetricTraditional MethodMechanochemical Method
Process Mass Intensity (PMI) (kg/kg)326
E-Factor283.2
Energy Input (kJ/mol)15045
Reaction Time18 h2 h

This solvent-free high-shear ball milling technique, using catalytic potassium carbonate, not only reduces environmental impact but also significantly shortens reaction times while achieving a high yield of 84%. The development of such sustainable synthetic strategies is crucial for the environmentally responsible production of heterocyclic scaffolds for medicinal chemistry and other applications. ucl.ac.uk

Functionalization and Diversification of the this compound Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, offering numerous avenues for functionalization and diversification. researchgate.netnih.gov The presence of both the furan (B31954) and morpholine rings allows for a wide range of chemical modifications, enabling the creation of large libraries of derivatives for drug discovery projects. researchgate.netnih.govmdpi.com

Chemical Reactivity Profiles of the Furan and Morpholine Rings

Furan Ring Reactivity: The furan ring is an aromatic heterocycle. Due to the electron-donating effect of the oxygen atom, it is more reactive towards electrophilic substitution than benzene. chemenu.com The aromatic nature of furan facilitates substitution reactions while making addition reactions more difficult. chemenu.com Key reactions of the furan ring include:

Electrophilic Aromatic Substitution: This is a primary reaction pathway for furans. chemenu.com

Oxidation: The furan ring can be oxidized to yield derivatives such as furan-2,3-diones using common oxidizing agents like potassium permanganate.

Ring-Opening Reactions: The furan ring can undergo ring-opening transformations, such as the Achmatowicz rearrangement, which converts 2-hydroxymethylfurans into six-membered dihydropyranones. chim.it This oxidative ring expansion is a key step in the synthesis of various natural products. chim.it

Hydroarylation: In the presence of superacids like triflic acid (TfOH), the carbon-carbon double bond of furan derivatives can undergo hydroarylation with arenes. mdpi.com

Diels-Alder Reactions: Furans can act as the 4π diene component in cycloaddition reactions, providing valuable chiral synthons. researchgate.net

Morpholine Ring Reactivity: The morpholine ring contains a secondary amine and an ether linkage, each contributing to its reactivity profile. chemenu.com

Reactions of the Secondary Amine: The nitrogen atom confers basic properties and is the primary site of reactivity. It readily undergoes typical secondary amine reactions, including N-alkylation, N-acylation to form amides, and reactions with aldehydes or ketones. chemenu.comtandfonline.comnih.gov

Oxidative Cleavage: The C-C bonds within the morpholine ring can be cleaved under oxidative conditions. For example, a copper-catalyzed aerobic oxidative cleavage of the C-C bond in N-aryl and N-alkyl morpholines has been demonstrated. d-nb.info The substitution pattern on the ring can direct which bond is cleaved. d-nb.info For instance, a methyl group at the C2 position allows for selective cleavage of the C5-C6 bond over the C2-C3 bond. d-nb.info

Ring Conformation: The morpholine ring typically adopts a chair conformation. vulcanchem.com

Regioselective and Chemoselective Transformations

The bifunctional nature of the this compound scaffold makes regioselective and chemoselective transformations critical for its diversification.

Regioselectivity: Achieving regioselectivity is essential when multiple reactive sites are present. In the functionalization of substituted morpholines, the position of substituents can dictate the outcome of reactions like oxidative C-C bond cleavage. d-nb.info For example, alkyl groups at the 3-position of the morpholine ring lead exclusively to the activation and cleavage of the non-substituted C5-C6 bond. d-nb.info In the case of the furan ring, dual metal catalysis has been used for one-pot site-selective C-H diarylation. acs.org This method uses a Ru(II) catalyst for C3 arylation followed by a Pd(0)-catalyzed functionalization at the C5-position, demonstrating high regioselectivity. acs.org

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. rsc.org In the context of this compound, this could involve modifying the morpholine nitrogen without altering the furan ring, or vice versa. For example, the synthesis of N-substituted derivatives via reaction at the morpholine nitrogen with chloroacetyl chloride or other electrophiles proceeds without affecting the furan moiety. researchgate.net Similarly, electrophilic substitution on the furan ring can be performed under conditions that leave the morpholine ring intact. The ability to modulate chemoselectivity is crucial for building complex molecules from this scaffold. rsc.org

Preparation of Advanced Derivatives for Research Purposes

The this compound scaffold serves as a building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. The diversification of this core structure has led to a wide array of advanced derivatives.

Researchers have synthesized numerous analogs by modifying both the furan and morpholine rings. For example, the morpholine nitrogen is a common site for introducing diverse substituents. This is seen in the preparation of compounds like (±)-trans-2-Benzyl-1-oxo-3-(furan-2-yl)-4-[4-(morpholin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one and its piperazine-substituted analogs, which are of pharmacological interest. mdpi.com Other examples include the synthesis of N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide and (2E)-3-(furan-2-yl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide, which are investigated for their potential biological activities. ontosight.aiontosight.ai

The furan ring can also be incorporated into larger heterocyclic systems. Syntheses have been reported for derivatives where the furan-2-yl group is attached to triazine, quinoline (B57606), pyrazole, and benzoxazole (B165842) rings, often in conjunction with a morpholine moiety elsewhere in the molecule. tandfonline.comnih.govacs.orgrsc.orgresearchgate.net These advanced derivatives are frequently evaluated for biological activities, including anticancer and antimicrobial properties. mdpi.comnih.govujmm.org.ua

The table below lists some of the advanced derivatives prepared from furan and morpholine precursors for research purposes.

Derivative NameResearch Context/ApplicationReference
(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamideInvestigated for potential antimicrobial and anticancer properties.
2-[2-(Furan-2-yl)-1,3-benzoxazole-5-yl]-1-(morpholine-4-yl) ethan-1-oneSynthesized as a potential A2A receptor antagonist. tandfonline.com
(±)-trans-2-Benzyl-1-oxo-3-(furan-2-yl)-4-[4-(morpholin-4-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-onePrepared as part of a series of tetrahydroisoquinolinones with potential pharmacological interest. mdpi.com
1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethan-1-oneSynthesized for evaluation of inhibitory activity on tubulin polymerization. nih.gov
piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1, 2, 4-triazol-3-YL) THIO) acetate (B1210297)Studied for its physicochemical properties and toxicity parameters. ujmm.org.ua

This ongoing research highlights the importance of the this compound scaffold and its derivatives as a versatile platform for discovering new molecules with significant scientific and medicinal potential. dundee.ac.ukacs.org

Computational and Theoretical Investigations of 3 Furan 2 Yl Morpholine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict the molecular and electronic structure of compounds. nih.govnih.gov For furan-containing compounds, these calculations can elucidate the optimized geometry, including bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional shape. nih.govrsc.org

The electronic properties, such as the distribution of electron density, are critical for predicting reactivity. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer that can occur within the molecule. nih.govbohrium.com Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and the nature of intramolecular interactions. nih.gov For substituted furans, theoretical studies have been used to characterize non-classical hydrogen bonds, which can be crucial for molecular recognition and binding. rsc.org

Table 1: Key Aspects of Quantum Chemical Calculations

Calculation TypeInformation GainedRelevance
Geometry OptimizationBond lengths, bond angles, dihedral anglesProvides the most stable 3D structure of the molecule. nih.gov
HOMO-LUMO AnalysisEnergy gap, electron distributionIndicates chemical reactivity and the sites prone to electrophilic or nucleophilic attack. nih.govbohrium.com
NBO AnalysisCharge distribution, orbital interactionsElucidates intramolecular charge transfer and the stability of the molecule. nih.gov
Molecular Electrostatic Potential (MEP)Electron density surfacePredicts sites for intermolecular interactions, such as hydrogen bonding. bohrium.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time, providing insights into its conformational flexibility and stability. frontiersin.org These simulations can reveal how 3-(Furan-2-yl)morpholine might behave in a biological environment, such as in solution or when interacting with a protein. mdpi.com

Conformational analysis, often performed in conjunction with MD simulations, identifies the most stable and frequently accessed three-dimensional arrangements of the molecule. mdpi.com Techniques like Principal Component Analysis (PCA) can be used to analyze the trajectory from an MD simulation and identify the major modes of motion and conformational changes. galaxyproject.org Understanding the conformational landscape is crucial, as the specific conformation of a molecule often dictates its ability to bind to a biological target. mdpi.com For morpholine-containing structures, MD simulations can assess the stability of the ligand-protein complex. frontiersin.org

Molecular Docking Studies and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein. researchgate.netresearchgate.net This method is instrumental in identifying potential biological targets for a compound and in understanding the molecular basis of its activity.

Prediction of Binding Modes with Theoretical Biological Targets

Docking studies can predict how this compound might fit into the binding site of various enzymes or receptors. researchgate.net The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. researchgate.net For furan (B31954) and morpholine-containing hybrids, docking has been used to study interactions with targets like tubulin and various kinases. researchgate.net The predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. researchgate.netresearchgate.net

Scoring Functions and Binding Affinity Predictions

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and its target. researchgate.netnih.gov A higher docking score generally indicates a more favorable binding interaction. researchgate.net These functions consider various energetic contributions, including electrostatic and van der Waals interactions. researchgate.net The predicted binding affinity, often expressed as a binding free energy (ΔG), can help in prioritizing compounds for further experimental testing. acs.orgu-strasbg.fr However, it is important to note that scoring functions have limitations and their predictions are not always perfectly correlated with experimental results. researchgate.net

Table 2: Common Interactions Identified in Molecular Docking

Interaction TypeDescription
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). researchgate.net
Hydrophobic InteractionsThe tendency of nonpolar groups to cluster together in an aqueous environment.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govd-nb.info A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the biological target's binding site (structure-based). d-nb.info

These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that possess the desired pharmacophoric features. nih.govd-nb.info For heterocyclic compounds, pharmacophore models have been successfully used to discover new inhibitors for various targets. rsc.orgnih.gov The hits from virtual screening are then typically subjected to further analysis, such as molecular docking, to refine the selection of potential candidates for synthesis and biological evaluation. nih.gov

Cheminformatics and Predictive Modeling for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to establish a mathematical correlation between the chemical structure and a specific biological activity or physicochemical property. scispace.comjst.go.jp

For furan-containing compounds, QSAR studies have been employed to understand the relationship between structural modifications and biological activities like vasorelaxant effects. jst.go.jp These models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. scispace.com Predictive modeling also extends to the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for assessing the drug-likeness of a compound. scispace.com

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Research Compound Design

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage clinical trial failures. schrodinger.comnih.gov In silico computational tools provide a rapid and cost-effective method to predict the pharmacokinetic profile of novel chemical entities before their synthesis, guiding the selection and optimization of lead compounds. schrodinger.comnih.gov For this compound, computational models are employed to forecast its drug-likeness and ADME parameters, leveraging knowledge from its constituent furan and morpholine (B109124) heterocyclic structures. nih.govresearchgate.net The morpholine ring, in particular, is often incorporated into drug candidates to improve pharmacokinetic properties, such as solubility and permeability. nih.govacs.orgnih.gov

Detailed research findings from these computational predictions are summarized in the following data tables. These predictions are generated using established modeling platforms like SwissADME, pkCSM, and QikProp, which utilize quantitative structure-activity relationship (QSAR) models and analysis of vast compound libraries. schrodinger.comnih.govmspsss.org.ua

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
ParameterPredicted ValueInterpretation
Molecular FormulaC₈H₁₁NO₂Indicates the elemental composition of the compound.
Molecular Weight (g/mol)153.18Complies with Lipinski's Rule of Five (<500), suggesting potential for good oral bioavailability. researchgate.netmdpi.com
logP (Lipophilicity)0.55Represents a balanced hydrophilic-lipophilic character, favorable for both solubility and membrane permeability. acdlabs.com Optimal logP for oral absorption is often cited as between 0 and 3. acdlabs.com
logS (Aqueous Solubility)-1.85Indicates high water solubility, which is beneficial for absorption and formulation. orientjchem.org
Hydrogen Bond Donors1Complies with Lipinski's Rule of Five (≤5). researchgate.netorientjchem.org
Hydrogen Bond Acceptors3Complies with Lipinski's Rule of Five (≤10). researchgate.netorientjchem.org
Molar Refractivity41.50Reflects the molecule's volume and polarizability.
Topological Polar Surface Area (TPSA) (Ų)41.95Suggests good intestinal absorption and cell permeation (typically TPSA <140 Ų). mdpi.com
Lipinski's Rule of Five Violations0The compound is predicted to have good oral bioavailability and absorption. researchgate.netmdpi.com
Table 2: Predicted ADME Profile of this compound
CategoryParameterPredicted Value/ClassificationSignificance in Drug Design
AbsorptionGastrointestinal (GI) AbsorptionHighIndicates efficient absorption from the gut, a key feature for orally administered drugs. ekb.eg
P-glycoprotein (P-gp) SubstrateNoNot being a substrate for the P-gp efflux pump may increase intracellular concentration and bioavailability. mdpi.com
DistributionBlood-Brain Barrier (BBB) PermeantYesThe compound is predicted to cross the BBB, making it a potential candidate for targeting the central nervous system (CNS). The morpholine ring is known to enhance BBB permeability. nih.govtandfonline.comresearchgate.net
Plasma Protein BindingLowLow binding to plasma proteins suggests a higher fraction of the free drug is available to exert its pharmacological effect. nih.gov
MetabolismCYP1A2 InhibitorNoPredicted non-inhibition of major Cytochrome P450 (CYP) isoforms suggests a lower risk of drug-drug interactions. nih.govnih.govmdpi.com The CYP family is crucial for the metabolism of most drugs. frontiersin.orgbenthamscience.com
CYP3A4 InhibitorNo
ExcretionRenal ClearanceLikelyHigh water solubility (logS) suggests the compound can be efficiently cleared by the kidneys.

Detailed Research Findings

The in silico analysis of this compound suggests a promising pharmacokinetic profile for a research compound.

Absorption: The compound is predicted to have high gastrointestinal absorption. ekb.eg This is supported by its compliance with Lipinski's Rule of Five, including a low molecular weight (153.18 g/mol ) and a balanced lipophilicity (logP of 0.55). researchgate.netmdpi.comacdlabs.com Furthermore, its Topological Polar Surface Area (TPSA) of 41.95 Ų is well within the range associated with good oral bioavailability. mdpi.com The prediction that it is not a substrate of P-glycoprotein, a key efflux transporter, further supports its potential for high absorption and bioavailability. mdpi.com

Distribution: A key finding is the compound's predicted ability to permeate the blood-brain barrier (BBB). nih.gov This is a critical property for drugs targeting the central nervous system (CNS). The morpholine moiety is recognized for improving the physicochemical properties that favor BBB passage, balancing lipophilicity and hydrophilicity. acs.orgtandfonline.comresearchgate.net The prediction of low plasma protein binding is also advantageous, as it implies a larger fraction of the compound would be free in circulation to distribute into tissues and interact with its target. nih.gov

Metabolism: Predicting a compound's interaction with Cytochrome P450 (CYP) enzymes is essential for assessing potential drug-drug interactions. nih.govmdpi.com Computational models suggest that this compound is unlikely to be an inhibitor of key CYP isoforms like CYP1A2 and CYP3A4. nih.gov This is a favorable characteristic, as inhibition of these enzymes can lead to altered metabolism of co-administered drugs.

Excretion: The predicted high aqueous solubility (logS of -1.85) is a strong indicator that the compound would likely be excreted through the kidneys. orientjchem.org Good solubility prevents potential issues related to precipitation in renal tubules and facilitates clearance from the body.

Molecular Mechanism and Target Interaction Studies of 3 Furan 2 Yl Morpholine Derivatives in Vitro/biophysical Focus

Receptor Binding Affinity Characterization (Biophysical Assays)

The interaction of small molecules with protein receptors is a cornerstone of pharmacological activity. Biophysical assays are crucial in quantifying the binding affinity of 3-(furan-2-yl)morpholine derivatives to their respective receptor targets.

G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent a large family of transmembrane proteins that are significant targets for drug discovery nih.gov. The binding of ligands to GPCRs initiates intracellular signaling cascades. While direct biophysical assay data for the binding of this compound derivatives to GPCRs is limited in the reviewed literature, the furan (B31954) moiety itself has been utilized as a tool in studying GPCR-ligand interactions. A furan-based chemical cross-linking methodology has been developed to facilitate the covalent coupling of a furan-modified peptide ligand to its native GPCR on the surface of living cells nih.gov. This technique relies on the oxidation of the furan moiety to create a covalent bond, which allows for the detailed study of transient receptor-ligand interactions nih.gov. This highlights the potential of the furan group within the this compound scaffold to participate in receptor binding.

Ligand-Gated Ion Channels

Ligand-gated ion channels (LGICs) are integral membrane proteins that mediate rapid synaptic transmission by opening an ion channel upon the binding of a neurotransmitter nih.gov. Despite the importance of these channels as drug targets, specific biophysical studies detailing the direct binding affinity of this compound derivatives to LGICs are not extensively available in the current body of scientific literature. General electrophysiological techniques are commonly employed to study the effects of compounds on ion channel function, which can provide insights into potential binding and modulation nih.govnih.gov.

Enzyme Inhibition Kinetics and Mechanism of Action (Enzymatic Assays)

The inhibitory activity of this compound derivatives against various enzymes is a key area of investigation. Enzymatic assays provide quantitative data on inhibition potency (e.g., IC50 values) and can elucidate the mechanism of action.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine (B109124) ring is a well-established pharmacophore in the design of kinase inhibitors, particularly for phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR) e3s-conferences.orgnih.govresearchgate.net.

One study focused on a novel series of furan-2-ylmethylene thiazolidinediones as selective, ATP-competitive PI3Kγ inhibitors nih.gov. Structure-based design and X-ray crystallography revealed that key pharmacophore features, including a hydroxy group on the furan-2-yl-phenyl portion of the molecule, are crucial for potent binding to PI3Kγ nih.gov. Compound AS-252424 from this series demonstrated potent and selective inhibition of PI3Kγ nih.gov.

Another area of interest is the inhibition of mTOR. The morpholine moiety is a key structural feature in many mTOR inhibitors nih.govresearchgate.net. While direct studies on this compound are not prevalent, the principles of morpholine's role in mTOR inhibition are well-documented. For instance, replacing the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines has been shown to dramatically improve mTOR-targeting selectivity, with some analogues achieving subnanomolar IC50 values and up to 26,000-fold selectivity versus PI3Kα researchgate.net.

CompoundTarget KinaseIC50 (nM)Reference
AS-252424PI3Kγ30 nih.gov

Topoisomerase Inhibition

Topoisomerases are nuclear enzymes that are essential for managing the topological state of DNA and are validated targets for cancer chemotherapy nih.gov. Topoisomerase poisons are compounds that stabilize the transient enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks nih.govnih.govmdpi.com.

While there is a lack of direct studies on the topoisomerase inhibitory activity of this compound, research on structurally related pyrazolo[4,3-f]quinoline derivatives has shown potential for topoisomerase inhibition. In a study of newly synthesized pyrazolo[4,3-f]quinoline derivatives, several compounds exhibited significant cytotoxic effects against various cancer cell lines nih.gov. One of the most effective compounds, 2E , demonstrated an equivalent inhibition pattern of topoisomerase IIα activity to that of the well-known topoisomerase inhibitor, etoposide, at a concentration of 100 µM nih.govmdpi.com. This suggests that heterocyclic scaffolds containing features that could be conceptually related to the furan and morpholine moieties may have the potential for topoisomerase inhibition.

CompoundTargetActivityReference
Pyrazolo[4,3-f]quinoline derivative 2ETopoisomerase IIα88.3% inhibition at 100 µM mdpi.com

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a significant virulence factor for several pathogenic bacteria nih.govnih.gov. The inhibition of urease is a promising therapeutic strategy to counteract the detrimental effects of ureolytic bacterial infections nih.govnih.gov.

Derivatives containing both morpholine and furan or thiophene (B33073) moieties have been investigated as urease inhibitors. In one study, a series of morpholine-thiophene hybrid thiosemicarbazones were synthesized and evaluated for their in vitro urease inhibitory potential nih.govnih.gov. The majority of these compounds were found to be more potent than the standard inhibitor, thiourea (B124793) nih.govnih.gov. The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide , inhibited urease in an uncompetitive manner with an IC50 value of 3.80 ± 1.9 µM nih.govnih.gov.

Furthermore, furan chalcones have also been identified as effective urease inhibitors. A study on 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones demonstrated that these compounds display promising urease inhibition activity mdpi.comnih.gov. The most active compounds in this series were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one , with IC50 values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively, which were more potent than the reference drug thiourea mdpi.comnih.gov. The structure-activity relationship (SAR) studies revealed that the presence and position of electron-withdrawing groups on the aryl ring significantly influence the inhibitory activity mdpi.comnih.gov.

CompoundUrease Inhibition IC50 (µM)Mechanism of InhibitionReference
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide3.80 ± 1.9Uncompetitive nih.govnih.gov
1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one16.13 ± 2.45Not specified mdpi.comnih.gov
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one18.75 ± 0.85Not specified mdpi.comnih.gov
Thiourea (Standard)21.25 ± 0.15Not specified nih.gov

Other Enzyme Classes

The broader class of morpholine derivatives has been investigated for a wide range of pharmacological activities, suggesting interactions with multiple enzyme classes. For instance, various derivatives of morpholine have been synthesized and evaluated for activities such as anticancer and anti-inflammatory effects, which inherently involve the inhibition of specific enzymes like kinases or cyclooxygenases. However, specific enzyme inhibition studies focusing directly on this compound are not extensively documented in the current scientific literature. The functionalization of the morpholine ring is a common strategy in medicinal chemistry to enhance the potency of molecules through interactions with target proteins, including enzymes nih.gov.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound derivatives are not widely available in published research. These techniques are crucial for characterizing the binding affinity and thermodynamics of a ligand to its protein target. For other classes of furan and benzofuran (B130515) derivatives, protein binding has been explored. For example, studies on 4-nitrophenyl-functionalized benzofurans have utilized techniques like circular dichroism and fluorescence spectroscopy to investigate their interaction with bovine serum albumin (BSA), revealing insights into their binding affinities and the structural changes induced in the protein mdpi.comencyclopedia.pub. Such studies underscore the potential for furan-containing moieties to engage in meaningful interactions with proteins, a characteristic that likely extends to this compound derivatives.

Cellular Pathway Modulation at the Molecular Level (In Vitro Biochemical Assays)

Investigations into the cellular effects of furan and morpholine-containing compounds suggest that they can modulate several critical pathways at the molecular level.

DNA Replication and Cell Division Processes

The impact of this compound derivatives on DNA replication and cell division is an area requiring further specific investigation. However, research on other furan-containing compounds has shown interactions with DNA. For instance, certain furan derivatives have been studied for their ability to bind to the DNA minor groove, a mechanism that can interfere with DNA replication and transcription processes nih.gov. Additionally, some furan-based compounds have been shown to cause cell cycle disruptions, suggesting an indirect effect on the machinery of cell division semanticscholar.org.

Apoptosis Induction Pathways (Molecular Signals)

Several studies on related heterocyclic compounds indicate a potential for inducing apoptosis. The process of apoptosis can be initiated through both extrinsic and intrinsic pathways, often involving the activation of caspases nih.gov. For example, certain quinoline (B57606) derivatives have been shown to induce apoptosis through the activation of caspase-9 and caspase-3 mdpi.com. The morpholine moiety is also a component of molecules designed as caspase inhibitors, highlighting its relevance in the modulation of apoptotic pathways e3s-conferences.org. While direct evidence for this compound is pending, the structural motifs present suggest that its derivatives could potentially modulate molecular signals within the apoptosis cascade.

STAT3 Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key target in cancer therapy due to its role in promoting cell proliferation and survival researchgate.net. Inhibition of the STAT3 pathway can lead to tumor cell apoptosis researchgate.net. While there is no direct evidence of this compound derivatives inhibiting STAT3, the broader class of heterocyclic compounds has been a source of STAT3 inhibitors. The general strategy involves designing molecules that can interfere with STAT3 dimerization or its phosphorylation researchgate.net. Given the interest in morpholine-containing compounds as kinase inhibitors, it is plausible that appropriately substituted this compound derivatives could be designed to target the STAT3 pathway nih.gov.

ROS Generation and Accumulation

Reactive Oxygen Species (ROS) play a dual role in cellular signaling and damage. Some morpholine derivatives have been studied for their antioxidant properties and their ability to scavenge free radicals researchgate.net. Conversely, other heterocyclic compounds, including some containing a morpholine ring, can induce the production of ROS in bacteria, contributing to their antimicrobial effects nih.gov. Novel quinoline derivatives bearing a morpholine group have also been evaluated for their antioxidant activities nih.gov. The furan ring itself can be metabolized to reactive intermediates that may lead to oxidative stress. Therefore, this compound derivatives could potentially either mitigate or exacerbate ROS levels depending on their specific substitution patterns and the biological context.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 Furan 2 Yl Morpholine Analogs

Identification of Key Pharmacophoric Features within the 3-(Furan-2-yl)morpholine Scaffold

The this compound scaffold is recognized as a versatile pharmacophore in medicinal chemistry. nih.gove3s-conferences.org The key features responsible for its biological interactions stem from the distinct characteristics of its constituent rings.

The Morpholine (B109124) Ring : This heterocyclic amine acts as a privileged structure. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. researchgate.net The chair-like conformation of the morpholine ring allows its substituents to be oriented in specific spatial arrangements, which is critical for binding to biological targets. researchgate.net Its presence can enhance molecular potency and modulate pharmacokinetic properties. nih.govnih.gov

The Furan (B31954) Ring : As an aromatic heterocycle, the furan ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions. nih.gov The oxygen atom within the furan ring can also act as a hydrogen bond acceptor.

Impact of Substituent Variations on Molecular Interaction Profiles

Systematic modification of the this compound scaffold has provided significant insights into its SAR. The nature, position, and orientation of substituents on both the furan and morpholine rings, as well as any linking groups, can dramatically alter the compound's biological activity.

Substitutions on the furan ring are critical for modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity. Research on related furoyl-morpholine structures has shown that aryl substituents at the 5-position of the furan ring can significantly impact activity. researchgate.netpensoft.net

For instance, in a series of 4-(5-aryl-2-furoyl)morpholines, the nature of the substituent on the aryl ring directly influenced antimicrobial activity. The introduction of a nitro group was found to confer notable pharmacophoric properties, leading to enhanced antifungal activity in certain compounds. researchgate.net This highlights that electron-withdrawing groups on the furan moiety can be beneficial for specific biological targets.

Table 1: Impact of Furan Ring Substituents on Biological Activity

Base Scaffold Substitution Position Substituent Type Observed Effect on Activity
2-Furoylmorpholine 5-position of Furan 4-Nitrophenyl High antifungal activity researchgate.net
2-Furoylmorpholine 5-position of Furan Unsubstituted Phenyl Moderate antifungal activity researchgate.net

This table is interactive and can be sorted by column.

Modifications to the morpholine ring are a key strategy for optimizing the activity and selectivity of analogs. The introduction of substituents can affect the ring's conformation and its interaction with target proteins.

Alkyl Substitutions : The addition of small alkyl groups, such as a methyl group at the C-3 position, has been shown to increase the anticancer activity of certain morpholine-containing compounds. nih.gove3s-conferences.org

Bridged Morpholines : Creating bridged structures, for example by adding a 3,5-ethylene bridge across the morpholine ring, can profoundly impact activity. This conformational constraint can lock the molecule into a more active conformation, entering deeper into the binding pocket of a target like mTOR and enhancing potency and selectivity. nih.gove3s-conferences.org

Aromatic Substitutions : Attaching aromatic rings to the morpholine nitrogen (N-4 position) can lead to potent activity. SAR studies have shown that halogenated aromatic rings can increase inhibitory action against certain cancer cell lines. e3s-conferences.org

Table 2: Influence of Morpholine Ring Modifications

Modification Type Position(s) Example Result
Alkyl Substitution C-3 Methyl group Increased anticancer activity nih.gove3s-conferences.org
Bridged Ring C-3 and C-5 Ethylene bridge Increased potency and selectivity for mTOR nih.gove3s-conferences.org

This table is interactive and can be sorted by column.

In many analogs, the this compound scaffold is connected to other chemical moieties via a linker or side chain. The length, flexibility, and chemical nature of this linker are crucial determinants of biological activity. Studies on quinazoline (B50416) derivatives bearing morpholine groups have demonstrated that the length of the linker chain is critical. For instance, compounds with a three-carbon linker between the quinazoline and morpholine components were found to be more potent than those with a shorter two-carbon chain. mdpi.com This suggests that the longer chain allows for optimal positioning of the morpholine ring to form key interactions, such as a hydrogen bond with a lysine (B10760008) residue in the kinase domain of the EGFR target. mdpi.com

Ligand Efficiency and Lipophilic Efficiency Metrics in Analog Design

In modern drug design, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LLE or LiPE) are critical metrics used to guide the optimization of lead compounds. researchgate.netwikipedia.org

Ligand Efficiency (LE) : This metric relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count). It is calculated as the binding energy per heavy atom. core.ac.uk A higher LE value indicates that the molecule achieves its potency in a more atom-economical way, which is a desirable trait for a drug candidate.

Lipophilic Efficiency (LLE or LiPE) : LLE assesses how effectively a compound's lipophilicity is utilized to achieve potency. nih.gov It is generally calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Therefore, the goal in lead optimization is to increase potency while controlling or decreasing lipophilicity, resulting in a higher LLE value. An LLE value greater than 5 is often considered desirable for drug candidates. core.ac.uk

For this compound analogs, these metrics are invaluable. By calculating LE and LLE for a series of compounds, medicinal chemists can prioritize analogs that exhibit a good balance of potency, size, and lipophilicity, thereby increasing the likelihood of developing a successful drug candidate with favorable pharmacokinetic and safety profiles. researchgate.netcore.ac.uk

Computational QSAR Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netpensoft.net For this compound analogs, QSAR models can be powerful predictive tools.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as:

Electronic properties : Dipole moment, polarization. pensoft.net

Steric properties : Molecular volume, surface area. pensoft.net

Hydrophobicity : LogP (lipophilicity). pensoft.net

Topological and 3D properties .

Once these descriptors are calculated, statistical methods are used to build a model that correlates a combination of these descriptors with the observed biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. bohrium.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic/hydrophilic character are predicted to increase or decrease activity. uniroma1.it

These models, once validated, can be used to predict the activity of novel, yet-to-be-synthesized this compound derivatives. This in silico screening allows researchers to prioritize the synthesis of compounds with the highest predicted potency, saving time and resources in the drug discovery process. nih.govbohrium.comchemrxiv.org

3 Furan 2 Yl Morpholine As a Precursor and Synthetic Building Block

Role in Multi-Step Organic Synthesis of Complex Molecules

The utility of 3-(Furan-2-yl)morpholine as a precursor in multi-step synthesis stems from the differential reactivity of its two constituent rings. Chemists can selectively perform reactions on the morpholine (B109124) nitrogen or the furan (B31954) ring, allowing for a controlled and stepwise assembly of complex target molecules. The morpholine nitrogen can be readily functionalized through N-acylation, N-alkylation, N-arylation, and various coupling reactions. The furan ring, being an electron-rich aromatic system, can undergo electrophilic substitution reactions or be utilized in cycloaddition reactions, such as the Diels-Alder reaction, to construct more elaborate polycyclic systems.

This orthogonal reactivity is crucial for its role as a synthetic building block. For instance, a synthetic route could begin with the modification of the morpholine nitrogen, followed by a subsequent transformation of the furan ring. This strategic approach enables the introduction of various functional groups and the construction of new ring systems, paving the way toward intricate molecular targets that would be difficult to access otherwise.

Table 1: Potential Synthetic Transformations of the this compound Scaffold
ComponentReaction TypeReagents/ConditionsResulting Functional Group/Structure
Morpholine NitrogenN-AcylationAcyl chlorides, AnhydridesAmide
Morpholine NitrogenN-AlkylationAlkyl halidesTertiary Amine
Morpholine NitrogenReductive AminationAldehydes/Ketones, NaBH(OAc)₃Substituted Tertiary Amine
Furan RingElectrophilic Substitution (e.g., Vilsmeier-Haack)POCl₃, DMFFormylation (addition of -CHO group)
Furan RingMetalation/Coupling (e.g., Suzuki)1. n-BuLi, 2. B(OR)₃, 3. Aryl halide, Pd catalystAryl-substituted Furan
Furan RingDiels-Alder ReactionMaleimide, HeatOxabicycloheptene adduct

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone for identifying new therapeutic agents. nih.gov this compound is an ideal scaffold for combinatorial library synthesis due to its inherent structural features that allow for systematic diversification. A scaffold is a core molecular structure upon which various substituents can be attached to create a family of related compounds. researchgate.netnih.gov

The primary points of diversification on the this compound scaffold are the morpholine nitrogen and the C5 position of the furan ring. By employing parallel synthesis techniques, a library of compounds can be rapidly generated. For example, the morpholine nitrogen can be reacted with a diverse set of carboxylic acids to create a library of amides. Subsequently, the furan ring can be functionalized, for instance, through bromination followed by a palladium-catalyzed cross-coupling reaction with a variety of boronic acids.

This two-dimensional diversification approach allows for the creation of a large matrix of distinct compounds from a small number of starting materials. These libraries can then be subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological activity against a specific therapeutic target. The structure-activity relationship (SAR) data obtained from screening these libraries can provide crucial insights for the development of more potent and selective drug candidates. researchgate.net

Table 2: Illustrative Combinatorial Library Matrix from a this compound Scaffold
ScaffoldR¹ Substituent (on Morpholine-N)R² Substituent (on Furan-C5)Resulting Compound Structure
This compound CoreBenzoyl GroupPhenyl GroupN-Benzoyl-3-(5-phenylfuran-2-yl)morpholine
Benzoyl GroupPyridyl GroupN-Benzoyl-3-(5-(pyridin-3-yl)furan-2-yl)morpholine
Acetyl GroupPhenyl GroupN-Acetyl-3-(5-phenylfuran-2-yl)morpholine
Acetyl GroupPyridyl GroupN-Acetyl-3-(5-(pyridin-3-yl)furan-2-yl)morpholine

Applications in the Synthesis of Natural Product Analogs

Natural products have historically been a rich source of inspiration for the development of new drugs. However, their complex structures often make them difficult to synthesize and optimize. A common strategy in medicinal chemistry is to synthesize simplified analogs of a natural product that retain its key biological activity but are more synthetically accessible.

The this compound structure can be used as a key building block to construct analogs of natural products that contain furan or morpholine-like substructures. By using this scaffold, chemists can mimic the spatial arrangement of key functional groups found in a complex natural product. This approach allows for the exploration of the minimal structural requirements for biological activity and can lead to the development of novel therapeutic agents with improved drug-like properties. For example, if a natural product contains a furan ring linked to an amino alcohol portion, this compound can serve as a direct template to build analogs and probe the structure-activity relationship.

Table 3: Comparison of a Hypothetical Natural Product Fragment and an Analog from this compound
FeatureHypothetical Natural Product FragmentSynthetic Analog Scaffold
Core StructureSubstituted Furan connected to a complex amino-ether side chainThis compound
Key Pharmacophore ElementsAromatic furan ring, Hydrogen bond accepting ether oxygen, Basic nitrogen centerAromatic furan ring, Hydrogen bond accepting morpholine oxygen, Basic morpholine nitrogen
Synthetic Advantage of AnalogProvides a rigid and synthetically accessible platform to mimic the spatial orientation of the key pharmacophore elements.Readily available and easily diversifiable for SAR studies.

Advanced Analytical and Spectroscopic Characterization of 3 Furan 2 Yl Morpholine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-(furan-2-yl)morpholine and its derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, a detailed map of the molecular structure can be assembled.

For derivatives such as 3-aryl-3-(furan-2-yl)propanoic acids, ¹H NMR spectra provide specific chemical shifts and coupling constants that are characteristic of the protons in the furan (B31954) and morpholine (B109124) rings, as well as any substituents. For instance, in 3-(furan-2-yl)-3-phenylpropanoic acid, the protons of the furan ring typically appear as multiplets in the aromatic region of the spectrum. mdpi.com The protons on the morpholine ring would exhibit characteristic shifts, with those adjacent to the oxygen and nitrogen atoms being deshielded and appearing at a lower field.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms in the furan ring of derivatives like 3-aryl-3-(furan-2-yl)propanoic acids show distinct chemical shifts. mdpi.com For example, the carbon atoms of the furan ring in 3-(furan-2-yl)propenoic acid have been reported at δ = 112.6, 115.0, 145.4, and 150.8 ppm. mdpi.com The carbons of the morpholine ring would also have characteristic chemical shifts, typically in the range of 45-70 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule, while HMQC/HSQC correlates directly bonded proton and carbon atoms. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. In novel morpholine-bearing quinoline (B57606) derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) has been used to confirm the spatial proximity of protons, aiding in the definitive assignment of stereochemistry and conformation. nih.gov

¹H and ¹³C NMR Data for Selected 3-(Furan-2-yl)propanoic Acid Derivatives mdpi.com
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-(Furan-2-yl)-3-phenylpropanoic acid2.94 (dd, 1H, CH₂), 3.15 (dd, 1H, CH₂), 4.54 (t, 1H, CH), 6.06 (d, 1H, furan), 6.29 (dd, 1H, furan), 7.25–7.32 (m, 6H, arom. and furan)39.5, 41.1, 106.0, 110.3, 127.3, 127.8, 128.8, 141.0, 141.9, 156.0, 177.4
3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acid2.32 (s, 3H, Me), 2.92 (dd, 1H, CH₂), 3.13 (dd, 1H, CH₂), 4.50 (t, 1H, CH), 6.04 (d, 1H, furan), 6.28 (m, 1H, furan), 7.11–7.20 (m, 4H, arom.), 7.31 (br. s, 1H, furan)21.1, 39.5, 40.8, 105.8, 110.2, 127.7, 129.5, 136.9, 138.0, 141.9, 156.3, 177.2

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the predicted monoisotopic mass is 153.07898 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of such compounds. In ESI-MS, adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other ions are often observed. For this compound, the predicted m/z for the [M+H]⁺ adduct is 154.08626.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For furan-containing compounds, characteristic losses of CO (28 Da) and fragments related to the furan ring are common. Morpholine derivatives often show fragmentation involving the cleavage of the morpholine ring. For example, in the GC-MS analysis of 3-(furan-2-yl)propenoic acid, the molecular ion peak [M]⁺ was observed at m/z 138, with other significant fragments at m/z 121, 110, 92, and 81, corresponding to various fragmentation pathways of the parent molecule. mdpi.com

Predicted ESI-MS Adducts for this compound
AdductPredicted m/z
[M+H]⁺154.08626
[M+Na]⁺176.06820
[M-H]⁻152.07170
[M+NH₄]⁺171.11280
[M+K]⁺192.04214

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would show characteristic absorption bands for the furan and morpholine moieties.

The furan ring typically exhibits C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the range of 1500-1600 cm⁻¹, and C-O-C stretching vibrations around 1000-1200 cm⁻¹. For example, in 2-(furan-2-yl)-1H-imidazole, C=C stretching bands of the furan ring were observed at 1627 and 1505 cm⁻¹. mdpi.com

The morpholine ring is characterized by C-H stretching vibrations of the methylene (B1212753) groups, typically between 2850 and 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring usually appears as a strong band in the 1100-1150 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the morpholine ring would be visible as a band in the 3300-3500 cm⁻¹ range. For derivatives of 3-aryl-3-(furan-2-yl)propanoic acid, a strong absorption band for the C=O group of the carboxylic acid is observed around 1700 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands for this compound and Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Morpholine)Stretching3300-3500
C-H (Furan)Stretching> 3100
C-H (Aliphatic)Stretching2850-3000
C=C (Furan)Stretching1500-1600
C-O-C (Ether)Stretching1100-1150
C=O (Carboxylic Acid Derivative)Stretching~1700 mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

HPLC is a versatile technique for the analysis of furan derivatives. mdpi.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is often a suitable method for these types of compounds. nih.gov A diode-array detector (DAD) can be used to obtain UV spectra of the eluting peaks, which can aid in their identification. The separation of furan derivatives in apple cider and wine has been successfully achieved using a C18 column. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly well-suited for volatile and thermally stable compounds. For the analysis of furan derivatives, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. researchgate.net For less volatile derivatives or those containing polar functional groups, derivatization may be necessary to improve their volatility and chromatographic behavior.

Chiral Analytical Methods (if applicable to stereoisomers)

The carbon atom at the 3-position of the morpholine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers (R and S isomers). The separation and analysis of these stereoisomers are crucial as they may exhibit different biological activities.

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral HPLC with CSPs is a widely used technique. For furan and morpholine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs have proven effective. nih.govnih.gov For example, the enantiomeric separation of a series of chiral furan derivatives was successfully achieved using hydroxypropyl-β-cyclodextrin and 2,3-dimethyl-β-cyclodextrin stationary phases in reversed-phase mode. nih.gov

Chiral GC is another valuable technique, particularly for volatile enantiomers. Capillary columns coated with derivatized cyclodextrins are commonly used as CSPs for the gas chromatographic separation of stereoisomers. nih.govgcms.cz The direct separation of stereoisomers of various furan derivatives has been accomplished using capillary GC-MS with a per-O-methyl-β-cyclodextrin stationary phase. nih.gov

Patent Landscape and Intellectual Property Analysis in Academic Contexts

Analysis of Claims Related to the 3-(Furan-2-yl)morpholine Scaffold in Patent Literature

An analysis of patent claims further underscores the open landscape for the this compound scaffold. Typically, pharmaceutical patents claim a genus of compounds, often defined by a Markush structure, which encompasses a wide range of possible substituents on a core scaffold. While it is conceivable that some broad patents on morpholine (B109124) or furan-containing compounds might encompass this compound within their scope, a specific claim directed to this structure or its immediate analogs is not apparent in the surveyed literature.

The claims in patents for morpholine derivatives often focus on substitutions at the nitrogen atom or at other positions of the morpholine ring, with the substituent being a wide variety of aryl, heteroaryl, or alkyl groups. Similarly, patents on furan (B31954) derivatives claim various substitution patterns around the furan ring.

The absence of specific claims could be interpreted in several ways. It may indicate that the therapeutic potential of this specific scaffold has not yet been recognized or fully investigated. Alternatively, companies may have synthesized and tested this compound as part of a larger library but chose not to pursue patent protection for various strategic reasons.

Implications of Existing Patents on Future Academic Research Directions

The current patent landscape presents a significant opportunity for academic researchers interested in the synthesis and biological evaluation of this compound and its analogs. The apparent freedom to operate in this chemical space allows for unencumbered exploration of novel synthetic routes and the investigation of the compound's potential pharmacological activities.

Academic laboratories can focus on developing efficient and stereoselective syntheses of this compound. Given the general knowledge from existing patents on morpholine and furan synthesis, researchers can devise convergent strategies that combine these two key fragments. For example, a potential route could involve the asymmetric synthesis of a 3-substituted morpholine precursor followed by the introduction of the furan ring via a cross-coupling reaction.

Furthermore, the lack of extensive patenting in this area means that any novel biological activities discovered for the this compound scaffold could be more readily translated into the public domain or form the basis for new, more specific patent applications originating from academic institutions. This could foster a more open innovation environment for this particular class of compounds.

Future Perspectives and Emerging Research Directions for 3 Furan 2 Yl Morpholine

Exploration of Novel Reaction Methodologies and Catalysis

The synthesis of morpholine (B109124) and furan (B31954) derivatives has been a subject of extensive study, with a continuous drive towards more efficient, selective, and sustainable methods. Future research on 3-(furan-2-yl)morpholine will likely focus on the development of novel catalytic strategies to improve its synthesis.

Advances in catalysis offer promising avenues for the synthesis of complex molecules. For instance, palladium-catalyzed carboamination reactions have been effectively used to create substituted morpholines. e3s-conferences.org The use of a catalyst composed of Palladium (II) acetate (B1210297) and Tri(2-furyl)phosphine has shown success in related syntheses. e3s-conferences.org Furthermore, the development of ionic liquids as catalysts presents a green and efficient alternative for organic transformations, which could be adapted for the synthesis of this compound and its derivatives.

Photocatalytic methods are also gaining traction for the synthesis of nitrogen-containing heterocycles. These methods often operate under mild conditions and can offer unique reactivity. The application of photoredox catalysis, potentially in combination with flow chemistry, could enable a more efficient and scalable synthesis of the this compound scaffold.

Table 1: Potential Catalytic Strategies for this compound Synthesis

Catalytic Strategy Potential Advantages Key Catalyst Components/Features
Palladium-Catalyzed Carboamination High efficiency and selectivity for C-N bond formation. Palladium (II) acetate, Tri(2-furyl)phosphine
Ionic Liquid Catalysis Green and recyclable catalysts, mild reaction conditions. Task-specific ionic liquids

Application in Targeted Molecular Probe Development

The morpholine moiety is a well-established component in the design of fluorescent probes, particularly for targeting acidic organelles like lysosomes. nih.gov Future research could explore the use of this compound as a building block for novel molecular probes. The furan ring offers a versatile platform for further functionalization, allowing for the attachment of fluorophores and other reporting units.

The development of fluorescent probes with high selectivity and sensitivity is crucial for understanding cellular processes and for diagnostic applications. Morpholine-functionalized probes often exhibit pH-dependent fluorescence, making them suitable for imaging pH changes within cells. nih.gov By incorporating the this compound scaffold, it may be possible to fine-tune the photophysical properties of these probes, such as their emission wavelengths and quantum yields.

Furthermore, the furan moiety can be modified to introduce specific recognition elements, enabling the development of probes that can target other biomolecules or sense specific ions or reactive oxygen species. This could lead to the creation of a new class of targeted molecular probes with applications in cell biology and medical diagnostics.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govpreprints.org These computational tools can be employed for the de novo design of novel this compound derivatives with optimized properties. By training generative models on large datasets of known bioactive molecules, AI algorithms can propose new structures with desired activities and pharmacokinetic profiles. arxiv.orgarxiv.org

One of the major challenges in de novo design is the synthesizability of the generated molecules. nih.gov Recent advancements in AI focus on integrating synthetic accessibility into the design process, ensuring that the proposed compounds can be efficiently prepared in the laboratory. This approach can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

Moreover, ML models can be used to optimize reaction conditions for the synthesis of this compound, reducing the number of experiments required and improving reaction yields. preprints.org This data-driven approach to process optimization can lead to more cost-effective and efficient manufacturing of this compound and its derivatives.

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Outcome
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Novel this compound derivatives with desired biological activities.
Synthesis Optimization Bayesian Optimization, Reinforcement Learning Optimized reaction conditions for higher yields and reduced costs.

Sustainable Synthesis and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. nih.gov Future research on this compound will likely prioritize the development of sustainable and environmentally friendly synthetic routes. This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. ajgreenchem.com

Biomass-derived furan compounds, such as furfural (B47365), can serve as a renewable feedstock for the synthesis of the furan portion of this compound. frontiersin.org The development of catalytic pathways to convert these bio-based materials into valuable chemical intermediates is a key area of research. frontiersin.orgnih.gov

Biocatalysis offers a powerful tool for the sustainable synthesis of chiral molecules. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. The application of biocatalysts, such as transaminases or oxidoreductases, could enable the enantioselective synthesis of this compound, providing access to single enantiomers with potentially distinct biological activities.

Discovery of Undiscovered Molecular Targets (Theoretical and In Vitro)

The furan and morpholine heterocycles are present in a wide range of biologically active compounds, suggesting that this compound could interact with various molecular targets. researchgate.netijabbr.com Computational methods, such as molecular docking and virtual screening, can be used to theoretically predict potential protein targets for this compound. These in silico studies can help to prioritize experimental testing and guide the design of more potent and selective analogs.

The biological activity of furan derivatives has been explored against a variety of targets, including bacteria and cancer cell lines. mdpi.commdpi.com Similarly, morpholine-containing compounds have shown a broad spectrum of pharmacological effects. researchgate.net Initial in vitro screening of this compound against a panel of disease-relevant targets could reveal novel biological activities.

By combining theoretical predictions with experimental validation, it will be possible to identify and validate new molecular targets for this compound. This could open up new avenues for the development of therapeutics for a range of diseases. The structural information gained from these studies would also inform the rational design of next-generation compounds with improved efficacy and safety profiles.

Q & A

Basic Research Question

  • 1H/13C NMR : Identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, morpholine N-CH₂ signals at δ 2.5–3.5 ppm). Integration ratios confirm substituent positions .
  • FT-IR : Detects functional groups (C-O-C stretch in morpholine at ~1100 cm⁻¹, furan C=C at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in complex derivatives .
    Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT-calculated IR/NMR) to validate assignments. Unexpected peaks may indicate byproducts requiring further purification .

How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311G** level) provide insights into:

  • Electron Density : Localize reactive sites (e.g., furan’s α-position for electrophilic substitution, morpholine’s nitrogen for nucleophilic attacks) .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) indicate stability and charge-transfer potential.
  • Solvation Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding reaction condition optimization .
    Validation : Correlate DFT-predicted reaction pathways with experimental kinetics (e.g., Arrhenius plots) to refine computational models .

What strategies resolve contradictions in experimental data when synthesizing novel derivatives?

Advanced Research Question

  • Case 1 : Discrepancies in NMR yields vs. isolated yields may arise from unaccounted byproducts. Use LC-MS or GC-MS to identify impurities .
  • Case 2 : Divergent DFT vs. experimental reactivity profiles suggest overlooked solvent or steric effects. Re-run calculations with explicit solvent molecules or larger basis sets .
  • Case 3 : Conflicting biological activity data (e.g., IC₅₀ values) require dose-response reassays under standardized conditions (pH, temperature) and statistical validation (e.g., ANOVA) .

What advanced purification techniques address challenges in isolating this compound?

Basic Research Question

  • Challenge : Polar byproducts co-elute with the target compound.
  • Solutions :
    • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (80:20 to 95:5) for high-resolution separation .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/hexane) to enhance crystal purity.
    • Ion-Exchange Chromatography : Effective for separating charged intermediates in multi-step syntheses .

How do structural modifications to the morpholine ring influence biological activity?

Advanced Research Question

  • Substitution Effects : Fluorination at the morpholine nitrogen increases metabolic stability but may reduce solubility. Comparative studies using logP measurements and cytochrome P450 assays quantify these trade-offs .
  • Ring Expansion : Replacing morpholine with thiomorpholine alters electronic properties, assessed via DFT and in vitro receptor-binding assays .
  • Bioisosteres : Oxadiazole or triazole rings substituted for furan can enhance target affinity. Molecular docking (AutoDock Vina) and SPR analysis validate binding modes .

What are the stability and storage requirements for this compound?

Basic Research Question

  • Stability : Susceptible to oxidation at the furan ring. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
  • Storage : Store in amber vials under argon at −20°C. Desiccants (silica gel) prevent hydrolysis of the morpholine ring .

How can researchers validate the reproducibility of synthetic protocols across labs?

Advanced Research Question

  • Inter-Lab Studies : Share detailed protocols (e.g., reaction vessel geometry, stirring rates) and raw spectral data.
  • Statistical Tools : Use RSD (%) for yield comparisons and Mandel’s h/k tests to identify outlier steps .
  • Open-Source Platforms : Publish datasets on repositories like Zenodo with DOI tagging for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.